molecular formula C12H11ClO2 B117967 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one CAS No. 146463-74-3

4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one

Cat. No. B117967
M. Wt: 222.67 g/mol
InChI Key: CLYXXOOLIRDIPC-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the raw materials used, the conditions required (like temperature and pressure), and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray diffraction, NMR, and IR spectroscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • 4,7-Dimethyl-2H-chromen-2-one and its sulfur analogue were synthesized and characterized by spectroscopic methods, highlighting the importance of such compounds in understanding molecular structures and interactions (Delgado Espinosa et al., 2017).

Synthesis Techniques and Derivatives

  • The compound is involved in complex synthesis processes such as the formation of vitamin K analogues, demonstrating its role in creating biologically significant molecules (Maruyama et al., 1979).
  • Its derivatives have unique crystal structures, which are crucial for understanding solid-state chemistry and material science applications (Manolov et al., 2008).

Chemical Properties and Reactions

  • The compound is utilized in reactions to create various functional groups, showcasing its versatility in organic synthesis (Avetisyan et al., 2009).
  • It serves as a base for asymmetric 1,5-diketones in certain condensation reactions, underlining its utility in developing complex organic molecules (Kostritskiy et al., 2020).

NMR Spectroscopy

  • It is used in studies involving NMR spectroscopy, which is crucial for understanding the electronic environment in molecules (Timár et al., 1989).

Photochromism

  • Certain derivatives show photochromism, a property that could have applications in photo-responsive materials (Hobley et al., 2000).

Electrochemistry

  • The compound's derivatives are studied in electrochemical contexts, providing insights into electron transfer processes (Mubarak & Peters, 2008).

Catalysis

  • It is used in catalyst-free reactions, indicating its potential in green chemistry applications (Chougala et al., 2017).

Kinetics and Synthesis

  • Its derivatives are key in kinetic and synthesis studies of chromene compounds, important for drug development and other chemical processes (Asheri et al., 2016).

Novel Synthesis Methods

  • It is involved in novel synthesis methods, contributing to the development of new synthetic pathways in organic chemistry (Raju et al., 2012).

Biological Applications

  • Some derivatives have been evaluated for biological activities, such as antibacterial properties, highlighting its potential in pharmaceutical research (Govori & Haziri, 2014).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information, handling precautions, and first aid measures .

Future Directions

This involves potential applications or areas of research for the compound. It could include potential uses in industry, medicine, or other fields .

properties

IUPAC Name

4-(chloromethyl)-6,7-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-7-3-10-9(6-13)5-12(14)15-11(10)4-8(7)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYXXOOLIRDIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358641
Record name 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one

CAS RN

146463-74-3
Record name 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Omar, P Koparir, K Sarac, M Koparir… - Journal of Chemical …, 2023 - Springer
Synthesis, characterization and theoretical studies of a novel coumarin-triazole-thiophene hybrid 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-…
Number of citations: 10 link.springer.com
RA OMER - 2022 - researchgate.net
FIRAT UNIVERSITY Rebaz Anwar OMER Doctoral Thesis Page 1 FIRAT UNIVERSITY GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES TÜ RK İ YE SYNTHESIS, …
Number of citations: 0 www.researchgate.net

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